4-Keto 9-cis Retinoic Acid
Overview
Description
Synthesis Analysis
The biosynthesis of 9-cis-retinoic acid, a closely related compound, involves specific enzymes and pathways in the body. For instance, a novel human cytochrome P450, CYP26C1, has been identified as involved in the metabolism of 9-cis and all-trans isomers of retinoic acid, demonstrating the complex enzymatic processes that regulate the levels of these compounds in cells and tissues (Taimi et al., 2004). Additionally, pathways for the enzymatic formation of 9-cis-retinoic acid from isomers of β-carotene have been described, highlighting the conversion of dietary components into biologically active retinoids (Nagao & Olson, 1994).
Molecular Structure Analysis
The structure of 4-Keto 9-cis Retinoic Acid, like other retinoids, features a polyene chain that allows for interaction with nuclear receptors. The specific configuration of 9-cis-retinoic acid enables it to bind with high affinity to both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), indicating the significance of the cis-configuration in its biological activity (Heyman et al., 1992).
Chemical Reactions and Properties
Retinoids, including 9-cis-retinoic acid, undergo various chemical reactions such as isomerization and oxidation. These transformations are crucial for their biological function and metabolism. For example, 9-cis-retinoic acid can be metabolized into more polar water-soluble metabolites by CYP26C1, highlighting its chemical reactivity and the role of metabolism in regulating its levels within the body (Taimi et al., 2004).
Physical Properties Analysis
The physical properties of 4-Keto 9-cis Retinoic Acid, such as solubility and stability, are influenced by its molecular structure. The presence of a keto group and the cis-configuration affect its interactions with solvents and receptors. These properties are essential for its distribution, bioavailability, and mechanism of action in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological molecules, are central to the therapeutic and biological effects of 4-Keto 9-cis Retinoic Acid. Its ability to activate nuclear receptors and to be metabolized by specific enzymes like CYP26C1 underscores its biochemical significance and the intricate balance of its synthesis, function, and degradation in the body (Taimi et al., 2004).
Scientific Research Applications
Metabolic Pathway and Epithelial Tissue Regulation : It's an early product of the retinoic acid metabolic pathway, crucial for growth and proper differentiation in epithelial tissues (Roberts & Frolik, 1979).
Ligand for Retinoid X Receptor : 9-cis Retinoic Acid acts as a high affinity ligand for the retinoid X receptor, which is important in generating new signaling pathways (Heyman et al., 1992).
Gene Expression Regulation : This compound is an active retinoid that regulates gene expression and serves as ligands for retinoic acid receptors and retinoid X receptors (Mertz et al., 1997).
Neurite Outgrowth in Cultured Neurons : It can induce neurite outgrowth, increase the number and length of neurites, and extend the duration of electrical excitability in cultured neurons (Dmetrichuk et al., 2008).
Differentiation Induction in Malignant Cells : It could be a promising molecule in differentiation induction of malignant cells (Zhu et al., 1995).
Regulator of T-cell Apoptosis : Acts as a potent negative regulator of activation-induced T-cell apoptosis, potentially influencing T-cell development (Yang et al., 1993).
Chemoprevention and Differentiation Therapy : Fundamental in chemoprevention of epithelial carcinogenesis and differentiation therapy (Hansen et al., 2000).
Clinical Effectiveness in Neuroblastoma : May be effective in neuroblastoma by inducing both differentiation and apoptosis under appropriate treatment regimens (Lovat et al., 1997).
Antiviral Chemoprevention : May act as a cell cycle regulator and an antiviral chemoprevention agent by inhibiting HPV16 E6/E7 transcription and inducing G1 arrest in cervical carcinoma cells (Narayanan et al., 1998).
Biosynthesis and In Vivo Synthesis : The biosynthesis and in vivo synthesis pathway of 9-cis-retinoic acid is largely unknown, making it a subject of ongoing research (Paik et al., 2000).
Safety And Hazards
Future Directions
Retinoids have been investigated extensively for their use in cancer prevention and treatment . Promising results have been observed in the breast cancer prevention setting, where fenretinide prevention trials have provided a strong rationale for further investigation in young women at high risk for breast cancer . Ongoing phase III randomized trials investigating retinoids in combination with chemotherapy in non–small cell lung cancer aim to definitively characterize the role of retinoids in this tumor type .
properties
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-NAXRMXIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312942 | |
Record name | 9-cis-4-Oxoretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Keto 9-cis Retinoic Acid | |
CAS RN |
150737-18-1 | |
Record name | 9-cis-4-Oxoretinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150737-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-cis-4-Oxoretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101312942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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